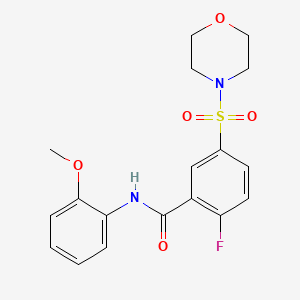
2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and also inhibit the activity of certain proteins that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments include its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide. One direction is to further investigate its anti-inflammatory properties and develop it as a treatment for inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its anti-cancer properties and develop it as a treatment for various types of cancer. Additionally, research can be done to optimize the synthesis method of this compound to make it more accessible for lab experiments and drug development.
Synthesemethoden
The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide involves several steps. The starting material is 2-fluoro-5-nitrobenzoic acid, which is then reacted with thionyl chloride to form 2-fluoro-5-chlorobenzoic acid. This compound is then reacted with 2-methoxyaniline to form 2-fluoro-N-(2-methoxyphenyl)-5-chlorobenzamide. Finally, this compound is reacted with morpholine and sodium sulfite to form 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-17-5-3-2-4-16(17)20-18(22)14-12-13(6-7-15(14)19)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSCCLMGBMCCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-(2-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4988685.png)



![N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)
![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)


![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)

![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)